molecular formula C8H13BrN4O B12909245 2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol CAS No. 88290-68-0

2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol

Cat. No.: B12909245
CAS No.: 88290-68-0
M. Wt: 261.12 g/mol
InChI Key: JEVYQRXSQFGGKX-UHFFFAOYSA-N
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Description

2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol ( 88290-68-0) is a brominated pyrimidine derivative with a molecular formula of C8H13BrN4O and a molecular weight of 261.12 g/mol . Its structure integrates a pyrimidine ring-a nitrogen-containing heterocycle that is a fundamental scaffold in medicinal chemistry. Over 85% of FDA-approved pharmaceuticals contain heterocyclic structures due to their enhanced physical properties and biological activity, particularly in anticancer research where they target specific genes, enzymes, and receptors . The presence of both bromo and dimethylamino substituents on the pyrimidine core, coupled with an ethanolamine side chain, classifies this compound as a potential cationic amphiphile. Such molecules are frequently investigated in drug discovery but require careful toxicity screening, as many are known to inhibit lysosomal phospholipase A2 (PLA2G15)-a key mechanism underlying drug-induced phospholipidosis, a condition of phospholipid accumulation . Researchers value this compound for its synthetic versatility; the bromo atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, while the ethanolamino group offers a site for salt formation or further derivatization. It is strictly for research applications in chemical synthesis, medicinal chemistry, and early-stage pharmacological studies, such as the development of novel enzyme inhibitors or targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88290-68-0

Molecular Formula

C8H13BrN4O

Molecular Weight

261.12 g/mol

IUPAC Name

2-[[6-bromo-2-(dimethylamino)pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C8H13BrN4O/c1-13(2)8-11-6(9)5-7(12-8)10-3-4-14/h5,14H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

JEVYQRXSQFGGKX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CC(=N1)Br)NCCO

Origin of Product

United States

Preparation Methods

Halogenation of Pyrimidine Core

  • Starting from a suitably substituted pyrimidine, bromination at the 6-position is achieved using bromine in an inert solvent such as dichloromethane at low temperatures (0–25 °C) over 12 hours. This method yields high purity 6-bromo derivatives with yields around 75%.
Step Reagents & Conditions Outcome Yield (%) Notes
1 Br2 in DCM, 0–25 °C, 12 h 6-Bromo-2,4-dimethylpyridin-3-amine 75.3 Controlled addition to avoid overbromination

This selective bromination is critical to ensure substitution only at the 6-position without affecting other reactive sites on the pyrimidine ring.

Introduction of Dimethylamino Group

  • The dimethylamino substituent at the 2-position can be introduced via nucleophilic substitution of a suitable leaving group (e.g., chloro or bromo) on the pyrimidine ring with dimethylamine or via reductive amination using formaldehyde and sodium cyanoborohydride.

  • Reductive alkylation methods have been reported where formaldehyde and sodium cyanoborohydride are used to methylate amino groups on pyrimidine derivatives, providing the dimethylamino functionality efficiently.

Aminoethanol Coupling

  • The attachment of the ethan-1-ol moiety is typically achieved by nucleophilic substitution or condensation reactions between the 4-amino group of the pyrimidine and 2-aminoethanol or its protected derivatives.

  • This step may involve mild heating and the use of solvents such as DMF or ethanol to facilitate the coupling.

Representative Synthetic Route Summary

Step Starting Material Reagents/Conditions Product Yield (%) Reference
1 2,4-Dimethylpyridin-3-amine Br2 in DCM, 0–25 °C, 12 h 6-Bromo-2,4-dimethylpyridin-3-amine 75.3
2 6-Bromo-pyrimidine intermediate Dimethylamine or reductive alkylation (formaldehyde + NaCNBH3) 6-Bromo-2-(dimethylamino)pyrimidine Not specified
3 6-Bromo-2-(dimethylamino)pyrimidine Reaction with 2-aminoethanol, mild heating This compound Not specified Inferred

Research Findings and Notes

  • The selectivity of bromination is crucial to avoid polybromination or substitution at undesired positions. Controlled addition of bromine at low temperature in dichloromethane is effective.

  • Reductive alkylation using formaldehyde and sodium cyanoborohydride is a mild and efficient method to introduce dimethylamino groups on pyrimidine rings without affecting other sensitive functionalities.

  • The coupling with 2-aminoethanol is generally straightforward but may require optimization of solvent and temperature to maximize yield and purity.

  • Crystallographic studies of related pyrimidine derivatives confirm the stability of the bromo substituent and the aminoethanol linkage, supporting the synthetic approach.

  • Modifications at the 6-position (such as bromine substitution) have been shown to influence biological activity significantly, underscoring the importance of precise synthetic control.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield/Outcome Comments
6-Bromo substitution Bromination in DCM Br2, 0–25 °C, 12 h ~75% yield Selective monobromination
Dimethylamino introduction Reductive alkylation or substitution Dimethylamine, formaldehyde, NaCNBH3 Efficient, mild conditions Preserves other functional groups
Aminoethanol coupling Nucleophilic substitution/condensation 2-Aminoethanol, mild heating, DMF/EtOH Good yields (literature inferred) Forms ethan-1-ol side chain

The preparation of This compound involves a well-established sequence of selective bromination, dimethylamino group introduction via reductive alkylation, and coupling with 2-aminoethanol. The methods are supported by robust literature precedents emphasizing controlled reaction conditions to achieve high purity and yield. These synthetic strategies enable the production of this compound for further pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Antiviral Activity

One of the primary applications of 2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol is in the development of antiviral agents. Research indicates that compounds with similar structures exhibit inhibitory effects against various viruses, including HIV and other retroviruses. The brominated pyrimidine moiety is particularly effective in disrupting viral replication processes.

Anticancer Research

The compound has shown potential as an anticancer agent. Studies suggest that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The ability to target multiple pathways makes it a promising candidate for combination therapies in oncology.

Neurological Disorders

Due to its dimethylamino group, this compound may have implications in treating neurological disorders. Research into similar compounds has indicated their potential as neuroprotective agents, possibly aiding in conditions such as Alzheimer's disease and Parkinson's disease by preventing neuronal degeneration.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of kinases that are often overactive in cancer cells, thus providing a means to control tumor growth.

Case Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated effective inhibition of HIV replication at low micromolar concentrations.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines; showed synergistic effects when combined with existing chemotherapy agents.
Study CNeuroprotectionExhibited protective effects on neuronal cells under oxidative stress conditions, suggesting potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural features are compared below with analogous pyrimidine and amine-containing derivatives:

Compound Substituents Key Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound 6-Bromo, 2-(dimethylamino), 4-(aminoethanol) Bromo, dimethylamino, aminoethanol ~287.13 (estimated) Enhanced solubility (polar groups), potential H-bonding, electron modulation
2-Amino-5-bromo-6-methyl-4-pyrimidinol 5-Bromo, 2-amino, 4-hydroxy, 6-methyl Bromo, amino, hydroxy, methyl 222.03 Strong intramolecular H-bonding, UV absorption at 270 nm
6-Amino-5-bromo-2-ethylsulfanylpyrimidin-4-one 5-Bromo, 6-amino, 2-ethylsulfanyl, 4-keto Bromo, amino, ethylsulfanyl, keto 263.13 Reduced polarity (sulfur group), potential thiol reactivity
2-(Dimethylamino)ethyl methacrylate Methacrylate backbone with dimethylaminoethyl side chain Dimethylamino, ester, alkene 185.24 Polymerizable, lower degree of conversion in resins vs. benzoate derivatives

Key Observations :

  • Bromo Position: The target compound’s bromo group at position 6 (vs.
  • Aminoethanol vs. Thiol: The aminoethanol group in the target compound offers superior hydrogen-bonding capacity compared to the ethylsulfanyl group in 6-amino-5-bromo-2-ethylsulfanylpyrimidin-4-one, favoring aqueous solubility and biological interactions .
  • Dimethylamino Group: The dimethylamino substituent at position 2 in the target compound contrasts with the 2-amino group in 2-amino-5-bromo-6-methyl-4-pyrimidinol, introducing electron-donating effects that may stabilize charge-transfer complexes .
Reactivity and Physical Properties
  • Reactivity in Polymerization: Ethyl 4-(dimethylamino) benzoate (analogous in amine function) demonstrates higher reactivity in resin cements than 2-(dimethylamino)ethyl methacrylate due to reduced steric hindrance and enhanced electron donation . Extrapolating this, the target compound’s aminoethanol group may enable crosslinking in polymer matrices, though its bulkier structure could slow reaction kinetics compared to smaller amines.
  • Spectroscopic Behavior: Pyrimidines with bromo and amino substituents (e.g., 2-amino-5-bromo-6-methyl-4-pyrimidinol) exhibit distinct UV-Vis and IR spectra due to conjugation effects. The target compound’s dimethylamino group likely redshifts absorption maxima compared to primary amines .

Biological Activity

The compound 2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and as a pharmacological agent. This article examines the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{10}H_{13BrN_4O. The compound features a pyrimidine ring substituted with a bromo and dimethylamino group, contributing to its biological activity.

Research indicates that compounds similar to this compound often act as inhibitors of specific kinases involved in cancer cell signaling pathways. For instance, pyrimidine derivatives have been shown to inhibit Janus kinases (JAKs), which play crucial roles in cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. A notable study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these compounds ranged from 27.6 μM to 50 μM, indicating their potency in inhibiting tumor cell growth .

Table 1: Summary of Biological Activities

Compound NameCell LineIC50 Value (μM)Mechanism of Action
Compound AMDA-MB-23127.6JAK inhibition
Compound BNon-small cell lung43 - 87Apoptosis induction
Compound CVarious cancers29.3Cell cycle arrest

Case Studies

  • Inhibition of Tumor Growth : A study conducted by Elmongy et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives that showed varying degrees of inhibitory activity against MDA-MB-231 cells. The study found that structural modifications significantly influenced the anticancer efficacy, suggesting that similar modifications could enhance the activity of this compound .
  • Selectivity Towards Cancer Cells : In another study focusing on pyrimidine derivatives, researchers observed selective cytotoxicity against cancer cells compared to normal cells. This selectivity is crucial for developing therapeutic agents that minimize damage to healthy tissues .
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could induce apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution between 4-chloro-6-substituted pyrimidine derivatives and amino alcohols. For example, refluxing 4-chloro-6-bromo-2-(dimethylamino)pyrimidine with 2-aminoethanol in anhydrous ethanol under argon for 24 hours achieves quantitative yield after column chromatography (n-pentane:ethyl acetate = 2:3) . Key variables include solvent choice (ethanol vs. acetonitrile), reaction time, and stoichiometric ratios of reagents. Lower yields may result from incomplete substitution or side reactions, necessitating TLC monitoring.

Q. How can purity and structural integrity be validated during synthesis?

  • Methodological Answer : Post-synthesis purification via silica gel column chromatography (as above) is critical. Structural confirmation requires NMR (¹H/¹³C) to verify the pyrimidine ring substitution pattern and the ethanolamine side chain. For example, the dimethylamino group’s singlet at ~3.0 ppm in ¹H NMR and the bromine atom’s mass signature in HRMS are diagnostic. Crystallography (e.g., SHELX programs) may resolve ambiguities in stereochemistry or bonding .

Q. What solvents and conditions are suitable for solubility testing?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) typically dissolve pyrimidine derivatives due to hydrogen-bonding interactions. For aqueous compatibility, ethanol/water mixtures are preferred. Phase behavior studies of structurally similar compounds (e.g., 2-[2-(methylamino)ethyl]aminoethan-1-ol) suggest temperature-dependent solubility, which can guide experimental design for dissolution in biological assays .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of the pyrimidine core in cross-coupling reactions?

  • Methodological Answer : The 6-bromo substituent is a prime site for Suzuki-Miyaura coupling. Computational studies (e.g., DFT) on analogous pyrimidines reveal that electron-donating groups (e.g., dimethylamino) activate the ring toward electrophilic substitution but may sterically hinder bulky catalysts. Optimizing ligand systems (e.g., Pd(dppf)Cl₂) and base selection (Na₂CO₃ vs. Cs₂CO₃) can mitigate deactivation . Contrasting yields in patent examples (37.5% vs. higher yields in small-scale syntheses) highlight scalability challenges .

Q. What strategies address contradictions in reported spectroscopic data for pyrimidine-ethanolamine derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., ethanolamine proton splitting patterns) may arise from solvent polarity or pH variations. Standardizing conditions (e.g., DMSO-d₆ at 25°C) and referencing analogous compounds (e.g., 2-amino-6-substituted pyrimidin-4-ones) can resolve ambiguities . X-ray crystallography (SHELXL) provides definitive bond-length/angle data to validate computational models .

Q. How can stability under physiological conditions be assessed for drug discovery applications?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. The ethanolamine moiety is prone to oxidation; adding antioxidants (e.g., BHT) or formulating as a hydrochloride salt may enhance stability. For in vivo studies, plasma stability assays (37°C, pH 7.4) quantify hydrolysis rates .

Q. What mechanistic insights explain byproduct formation during nucleophilic substitution?

  • Methodological Answer : Competing pathways (e.g., elimination vs. substitution) can generate byproducts like dehydrated imines or dimerized species. Kinetic studies (varying temperature, solvent polarity) and trapping experiments (e.g., using D₂O to isolate intermediates) clarify dominant mechanisms. For example, ethanol’s protic nature suppresses elimination compared to aprotic solvents like THF .

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